REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:8]2([N:18]([CH3:20])[CH3:19])[CH2:17][CH2:16][C:11]3(OCC[O:12]3)[CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.CN(C)C1(C2C=CC=CC=2)CCC2(CCNCC2)CC1>>[CH3:19][N:18]([CH3:20])[C:8]1([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=2)[CH2:17][CH2:16][C:11](=[O:12])[CH2:10][CH2:9]1
|
Name
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8-(3-fluorophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine
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Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
FC=1C=C(C=CC1)C1(CCC2(OCCO2)CC1)N(C)C
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Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1(CCC2(CCNCC2)CC1)C1=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
CN(C1(CCC(CC1)=O)C1=CC(=CC=C1)F)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |